molecular formula C19H16N4O B2358845 1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone CAS No. 442649-89-0

1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone

Cat. No.: B2358845
CAS No.: 442649-89-0
M. Wt: 316.364
InChI Key: PYXWPLYBOVIMLX-UHFFFAOYSA-N
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Description

1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological and industrial applications. The structure of 1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone features a quinoxaline ring fused with a dihydropyrazole ring, making it a unique and versatile molecule.

Properties

IUPAC Name

1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-13(24)23-19(12-17(22-23)14-5-3-2-4-6-14)15-7-8-16-18(11-15)21-10-9-20-16/h2-11,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWPLYBOVIMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures high yield and purity of the final product. Industrial production methods often focus on optimizing reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone can be compared with other quinoxaline derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 1-(5-Phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone lies in its specific substitution pattern and the resulting properties.

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